3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a quinazolinone core, which is known for its diverse biological activities, and is further modified with benzodioxole and chlorophenyl groups, enhancing its potential pharmacological properties.
Preparation Methods
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation.
Medicine: Explored for its anti-inflammatory and anticancer properties, showing promise in preclinical studies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole and chlorophenyl groups enhance its binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This results in the compound’s observed biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives and benzodioxole-containing molecules. Compared to these compounds, 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Similar compounds include:
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer and anti-inflammatory effects.
Benzodioxole-containing molecules: Often studied for their potential as enzyme inhibitors and therapeutic agents.
Properties
Molecular Formula |
C23H17ClN2O3S |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C23H17ClN2O3S/c24-18-7-3-1-5-16(18)13-30-23-25-19-8-4-2-6-17(19)22(27)26(23)12-15-9-10-20-21(11-15)29-14-28-20/h1-11H,12-14H2 |
InChI Key |
MFSUWJRDGZPAON-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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